5-Nitro-2-(phenoxymethyl)benzoic acid
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Overview
Description
5-Nitro-2-(phenoxymethyl)benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a phenoxymethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(phenoxymethyl)benzoic acid typically involves the nitration of 2-(phenoxymethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(phenoxymethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Reduction: 5-Amino-2-(phenoxymethyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Nitro-2-(phenoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(phenoxymethyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxymethyl group may also contribute to the compound’s overall activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar structure but lacks the phenoxymethyl group.
4-Nitrobenzoic acid: Nitro group positioned differently on the aromatic ring.
5-Amino-2-(phenoxymethyl)benzoic acid: Reduction product of 5-Nitro-2-(phenoxymethyl)benzoic acid
Uniqueness
This compound is unique due to the presence of both the nitro and phenoxymethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
CAS No. |
129229-78-3 |
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Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
5-nitro-2-(phenoxymethyl)benzoic acid |
InChI |
InChI=1S/C14H11NO5/c16-14(17)13-8-11(15(18)19)7-6-10(13)9-20-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI Key |
MPKXUQQFQFDHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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